

# Lomibuvir Demonstrates Antiviral Activity Against Chikungunya Virus in Preclinical Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lomibuvir**

Cat. No.: **B1139286**

[Get Quote](#)

For Immediate Release

PUNE, India – Researchers have identified **Lomibuvir**, a known inhibitor of the hepatitis C virus (HCV) polymerase, as a potential therapeutic agent against the Chikungunya virus (CHIKV), a mosquito-borne virus that causes debilitating joint pain. An in vitro study titled "Drug repurposing approach against chikungunya virus: an in vitro and in silico study" has confirmed that **Lomibuvir** exhibits antiviral activity against CHIKV in post-infection treatment of Vero CCL-81 cells.<sup>[1][2]</sup> This finding opens a new avenue for the development of much-needed antiviral therapies for Chikungunya fever, for which no specific treatment is currently available.

The study, which screened fourteen FDA-approved drugs for their anti-CHIKV potential, identified nine compounds, including **Lomibuvir**, that showed inhibitory effects.<sup>[1][2]</sup> **Lomibuvir** was found to be effective when administered to the cells after they had been infected with the virus.<sup>[1]</sup> While the study qualitatively confirmed this activity, specific quantitative data on the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for **Lomibuvir** against Chikungunya virus were not detailed in the available research.

## Comparative Analysis of Anti-Chikungunya Compounds

The same drug repurposing study identified several other compounds with anti-CHIKV activity, offering a basis for comparison. Temsirolimus, 2-fluoroadenine, and doxorubicin were effective

in both pre- and post-infection scenarios.[\[1\]](#) Felbinac and metyrapone were effective as a pre-treatment, while emetine and resveratrol, alongside **Lomibuvir**, demonstrated efficacy in a post-infection setting.[\[1\]](#)

| Compound        | Therapeutic Condition   | Primary Finding                                                     |
|-----------------|-------------------------|---------------------------------------------------------------------|
| Lomibuvir       | Post-treatment          | Inhibitory activity against CHIKV demonstrated. <a href="#">[1]</a> |
| Temsirolimus    | Pre- and Post-treatment | Showed inhibitory activity against CHIKV.                           |
| 2-fluoroadenine | Pre- and Post-treatment | Exhibited inhibitory effects against CHIKV. <a href="#">[1]</a>     |
| Doxorubicin     | Pre- and Post-treatment | Displayed inhibitory activity against CHIKV. <a href="#">[1]</a>    |
| Felbinac        | Pre-treatment           | Found to be effective against CHIKV.                                |
| Metyrapone      | Pre-treatment           | Showed efficacy against CHIKV.                                      |
| Emetine         | Post-treatment          | Demonstrated inhibitory activity against CHIKV.                     |
| Resveratrol     | Post-treatment          | Exhibited inhibitory effects against CHIKV.                         |
| Enalaprilat     | Post-treatment          | Showed inhibitory activity against CHIKV.                           |

## Mechanism of Action: A Look into **Lomibuvir's** Antiviral Strategy

**Lomibuvir** is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of HCV. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately halts viral RNA replication. The in silico molecular docking studies performed in the research suggest that **Lomibuvir** can bind to several of the Chikungunya virus's structural

and non-structural proteins, including the non-structural protein 3 (NSP3) and the capsid protein, with high binding energy.<sup>[1]</sup> This suggests a potential mechanism of action against CHIKV that involves the disruption of viral replication machinery.



[Click to download full resolution via product page](#)

Proposed mechanism of **Lomibuvir** against Chikungunya virus.

## Experimental Protocols

The confirmation of **Lomibuvir**'s anti-CHIKV activity was based on a series of robust in vitro assays. The methodologies employed are detailed below for researchers seeking to replicate or build upon these findings.

## Cell Culture and Virus

- Cell Line: Vero CCL-81 cells were used for all antiviral assays.
- Virus: A Chikungunya virus strain was used to infect the cell monolayers.

## Cytotoxicity Assay

To determine the non-toxic concentrations of the compounds, a cytotoxicity assay was performed. The concentration at which the drugs showed  $\geq 90\%$  cell viability was used for the antiviral evaluations.[\[2\]](#)

## Antiviral Assays

The antiviral activity was evaluated under pre-treatment, co-treatment, and post-treatment conditions.[\[2\]](#)

- Focus-Forming Unit (FFU) Assay: This assay was used to quantify the amount of infectious virus particles produced after treatment with the compounds.
  - Vero CCL-81 cells were seeded in 24-well plates.
  - For post-treatment, confluent cell monolayers were infected with CHIKV at a Multiplicity of Infection (MOI) of 0.01.
  - After a 1-hour incubation, the virus inoculum was removed, and the cells were washed.
  - Different concentrations of **Lomibuvir** (or other test compounds) were added to the wells.
  - The plates were incubated for 24 hours.

- The culture supernatants were collected to determine the viral titer by counting the number of fluorescent foci.
- Immunofluorescence Assay (IFA): This assay was used to visualize the presence of viral antigens within the infected cells.
  - Vero CCL-81 cells were grown on coverslips in 24-well plates.
  - Confluent monolayers were infected with CHIKV (MOI 0.01).
  - Post-infection, the cells were treated with different concentrations of the drugs and incubated for 12 hours.
  - The cells were then fixed, permeabilized, and stained with a primary antibody against CHIKV and a fluorescently labeled secondary antibody.
  - The presence of infected cells was observed under a fluorescence microscope.
- Quantitative Real-Time RT-PCR (qRT-PCR): This technique was employed to quantify the viral RNA, providing a measure of viral replication.
  - Total RNA was extracted from the infected and treated cells.
  - A one-step qRT-PCR was performed using primers and probes specific to the Chikungunya virus E1 gene.
  - The viral RNA copy number was calculated based on a standard curve.



[Click to download full resolution via product page](#)

Workflow for in vitro antiviral activity assessment.

## Future Directions

The initial findings on **Lomibuvir**'s activity against the Chikungunya virus are promising and warrant further investigation. Future studies should focus on determining the precise EC50 and CC50 values to quantify its potency and therapeutic index. Additionally, exploring the antiviral activity of **Lomibuvir** in different cell lines and in vivo animal models will be crucial to validate its potential as a clinical candidate for the treatment of Chikungunya fever. The exploration of combination therapies, as suggested by a subsequent study, could also enhance the efficacy of repurposed drugs like **Lomibuvir**.<sup>[3]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed drugs in combinations exert additive anti-chikungunya virus activity: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lomibuvir Demonstrates Antiviral Activity Against Chikungunya Virus in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139286#confirming-lomibuvir-s-antiviral-activity-against-chikungunya-virus]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)